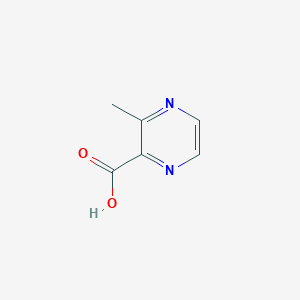

3-Methylpyrazine-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-5(6(9)10)8-3-2-7-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDJQZNLAXYJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20522537 | |

| Record name | 3-Methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41110-28-5 | |

| Record name | 3-Methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrazine-2-carboxylic acid, a substituted pyrazine derivative, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a key pharmacophore in a variety of biologically active molecules and serves as a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on insights relevant to researchers and professionals in drug development.

Part 1: Core Chemical and Physical Properties

This compound (CAS No. 41110-28-5) is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Melting Point | 177 °C (decomposes) | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97% | [2] |

| SMILES | CC1=NC=CN=C1C(=O)O | |

| InChI | InChI=1S/C6H6N2O2/c1-4-5(6(9)10)8-3-2-7-4/h2-3H,1H3,(H,9,10) |

Solubility and Acidity

The compound is sparingly soluble in water and soluble in organic solvents such as methanol. The carboxylic acid moiety imparts acidic properties to the molecule. The pyrazine ring, being a diazine, is a weak base. The presence of the electron-withdrawing carboxylic acid group further reduces the basicity of the nitrogen atoms in the pyrazine ring.

Spectroscopic Properties

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the two aromatic protons on the pyrazine ring, and the acidic proton of the carboxylic acid group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methyl and carboxylic acid substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule, including the methyl carbon, the four carbons of the pyrazine ring, and the carbonyl carbon of the carboxylic acid group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong absorption for the C=O stretch of the carbonyl group around 1700-1730 cm⁻¹.[4] Characteristic C-H and C=N stretching and bending vibrations of the substituted pyrazine ring will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 138.12). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group.

Part 2: Synthesis and Reactivity

Synthesis

A definitive, detailed, step-by-step synthesis protocol for this compound is not extensively documented in readily accessible literature. However, a plausible synthetic route can be inferred from general methods for pyrazine synthesis. One common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For this compound, a potential pathway could involve the reaction of pyruvaldehyde (a 1,2-dicarbonyl compound) with diaminomaleonitrile, followed by hydrolysis and decarboxylation.

Another potential route involves the oxidation of 2,3-dimethylpyrazine. Oxidation with a strong oxidizing agent like potassium permanganate can convert one of the methyl groups to a carboxylic acid.[5] Careful control of reaction conditions would be necessary to achieve selective mono-oxidation.

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis of this compound.

Reactivity

The reactivity of this compound is characterized by the interplay of the carboxylic acid functionality and the electron-deficient pyrazine ring.

The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is a common derivatization to modify the compound's solubility and pharmacokinetic properties.

-

Amidation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride with thionyl chloride) followed by reaction with an amine leads to the formation of an amide. This reaction is extensively used to synthesize libraries of pyrazine carboxamides for biological screening.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol (2-hydroxymethyl-3-methylpyrazine) using strong reducing agents like lithium aluminum hydride.

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards electrophilic and nucleophilic substitution.

-

Electrophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring makes it generally unreactive towards electrophilic aromatic substitution.[6] The presence of both a weakly activating methyl group and a deactivating carboxylic acid group further complicates the reactivity, but overall, forcing conditions would be required for reactions like nitration or halogenation, with substitution likely directed by the methyl group to the ortho and para positions relative to it.

-

Nucleophilic Aromatic Substitution: The pyrazine ring is susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups and in the presence of a good leaving group.[7][8] While the parent this compound does not have an inherent leaving group, derivatives such as halopyrazines can readily undergo nucleophilic displacement. The ring nitrogen atoms can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[9]

Reactivity Overview Diagram:

Caption: Reactivity of this compound.

Part 3: Applications in Drug Development and Research

The primary application of this compound lies in its use as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities.

Antimicrobial and Antifungal Activity

Derivatives of pyrazine-2-carboxylic acid have shown promising antimicrobial and antifungal properties.[10] For instance, amides of substituted pyrazine-2-carboxylic acids have been synthesized and evaluated for their in vitro activity against various bacterial and fungal strains.[11] The lipophilicity and electronic properties of the substituents on the amide nitrogen play a crucial role in determining the biological activity.

Anticancer Activity

Transition metal complexes of 3-aminopyrazine-2-carboxylic acid, a related compound, have demonstrated significant anticancer activity.[12] This suggests that the pyrazine-2-carboxylic acid scaffold can be a valuable platform for the design of novel metal-based anticancer agents. The coordination of the pyrazine nitrogen and the carboxylate oxygen to a metal center can lead to compounds with unique geometries and electronic properties that can interact with biological targets.

Other Therapeutic Areas

The pyrazine ring is a common feature in many approved drugs, highlighting its importance as a privileged structure in medicinal chemistry. Derivatives of this compound can be explored for a wide range of other therapeutic targets, including but not limited to, antiviral, anti-inflammatory, and cardiovascular applications. The ability to readily modify the carboxylic acid group and potentially the pyrazine ring allows for the generation of diverse chemical libraries for high-throughput screening.

Part 4: Handling, Storage, and Safety

As a laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

-

Safety: The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its chemical properties, characterized by the presence of both a carboxylic acid and a pyrazine ring, offer a versatile platform for the synthesis of diverse molecular architectures. While further research is needed to fully elucidate its own biological activity profile, the demonstrated efficacy of its derivatives in various therapeutic areas underscores the importance of this compound as a starting point for the development of new medicines. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to unlock the full potential of this intriguing molecule.

References

- 1. This compound | 41110-28-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 41110-28-5|this compound|BLD Pharm [bldpharm.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of 3-Methylpyrazine-2-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyrazine Scaffold

The pyrazine moiety, a nitrogen-containing six-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of novel therapeutics. Within this important class of molecules, 3-Methylpyrazine-2-carboxylic acid (CAS 41110-28-5) has emerged as a critical building block, particularly in the development of targeted therapies for complex diseases. This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic application, with a focus on enabling researchers to leverage its potential in their drug discovery programs. Pyrazine and its derivatives are not only found in nature but are also key components in numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer and antidiabetic properties.[1]

Physicochemical Properties and Handling

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 41110-28-5 | [2] |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 177 °C (decomposition) | [3] |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents like DMSO. | |

| pKa | Approx. 3.6 (carboxylic acid group) |

Storage and Handling:

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation. It is incompatible with strong oxidizing agents. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling. The compound is classified as a skin, eye, and respiratory irritant.[1][4] In case of contact, rinse the affected area thoroughly with water.[4]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through several routes. A common and effective method involves the oxidation of a suitable quinoxaline precursor. The rationale behind this strategy lies in the relative stability of the pyrazine ring to oxidative conditions that can readily cleave the fused benzene ring of the quinoxaline.

A plausible and efficient synthesis pathway starts from the condensation of o-phenylenediamine with pyruvic aldehyde to form 2-methylquinoxaline, which is then oxidized. A related patent for the 5-methyl isomer outlines a similar process involving cyclization, oxidation, and subsequent acidification and decarboxylation.[5] A more direct reported method involves the selective oxidation of 2,3-dimethylpyrazine.[6]

Below is a detailed, field-proven protocol based on the selective oxidation of 2,3-dimethylquinoxaline.

Experimental Protocol: Synthesis via Oxidation of 2,3-Dimethylquinoxaline

This protocol provides a robust method for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of 2,3-Dimethylquinoxaline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.

-

Reagent Addition: Slowly add diacetyl (2,3-butanedione) (1.05 eq) to the solution at room temperature. The choice of a slight excess of diacetyl ensures complete consumption of the diamine.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is typically exothermic and proceeds smoothly. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,3-dimethylquinoxaline.

Step 2: Oxidation to 3-Methylpyrazine-2,3-dicarboxylic acid

-

Oxidizing Agent Preparation: In a separate flask, prepare a solution of potassium permanganate (KMnO₄) (approx. 4.0 eq) in water. The use of a strong oxidizing agent like KMnO₄ is crucial for the cleavage of the benzene ring of the quinoxaline.[6][7]

-

Reaction: Add the 2,3-dimethylquinoxaline from Step 1 to the KMnO₄ solution. The reaction is highly exothermic and should be controlled by cooling in an ice bath.

-

Heating: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Filtration: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. The filter cake should be washed with hot water to ensure complete recovery of the product.[7]

Step 3: Selective Decarboxylation

-

Acidification: Combine the filtrates and cautiously acidify with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5]

-

Decarboxylation: Gently heat the acidified solution. The dicarboxylic acid intermediate will selectively decarboxylate at the 3-position due to electronic effects, yielding this compound.

-

Isolation and Purification: Cool the solution to induce crystallization of the final product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrazine ring, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrazine ring and the carboxylic acid group. |

| ¹³C NMR | The spectrum should display signals for the six distinct carbon atoms: two quaternary carbons of the pyrazine ring, two CH carbons of the pyrazine ring, one methyl carbon, and one carboxylic acid carbonyl carbon. |

| FTIR | The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), C=O stretch of the carbonyl group, C=N and C=C stretching vibrations of the aromatic pyrazine ring, and C-H stretching of the methyl group.[3][8] |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (138.12 g/mol ).[9] |

Application in Drug Discovery: A Key Intermediate for FGFR Inhibitors

This compound and its close derivatives are increasingly recognized for their role as key intermediates in the synthesis of potent and selective enzyme inhibitors, particularly for cancer therapy.

Role as a Scaffold for Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. Consequently, FGFRs have become a critical target for the development of new anticancer drugs.[10][11] Recent research highlights the design and synthesis of novel 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors.[10][11]

The pyrazine core, derived from precursors like this compound, serves as a crucial scaffold that can be strategically modified. The carboxylic acid group provides a convenient handle for amide coupling reactions, allowing for the introduction of various side chains to explore structure-activity relationships (SAR) and optimize binding to the FGFR active site.[1] For instance, the synthesis of a library of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives led to the identification of potent pan-FGFR inhibitors that effectively blocked downstream signaling pathways and exhibited significant antitumor activity in cancer cell lines with FGFR abnormalities.[11]

Diagram of the Role in FGFR Inhibitor Synthesis

Caption: Synthetic pathway from the core acid to FGFR inhibitors.

The pyrazine scaffold is advantageous as it allows for the creation of molecules that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the FGFR kinase domain. Molecular docking studies of these pyrazine-based inhibitors have elucidated their binding modes, providing a rational basis for further optimization and the design of next-generation inhibitors with improved potency and selectivity.[10]

Conclusion

This compound is a versatile and valuable building block for drug discovery and development. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting point for the creation of diverse chemical libraries. Its demonstrated utility in the generation of potent FGFR inhibitors underscores its significance in the ongoing search for targeted cancer therapies. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important chemical entity in their scientific endeavors.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. scbt.com [scbt.com]

- 3. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 4. This compound | 41110-28-5 [chemicalbook.com]

- 5. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. This compound METHYL ESTER | 41110-29-6 [chemicalbook.com]

- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-Methylpyrazine-2-carboxylic Acid

Abstract

Introduction: The Chemical Significance of 3-Methylpyrazine-2-carboxylic Acid

Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This arrangement makes the pyrazine ring electron-deficient and imparts unique chemical and physical properties. These compounds are found in nature and are often associated with roasted or toasted flavors, making them significant in the food industry. In the pharmaceutical realm, the pyrazine scaffold is a key component in numerous therapeutic agents, including drugs for treating tuberculosis and cancer.[1]

This compound (C₆H₆N₂O₂) is a bifunctional pyrazine derivative, featuring both a methyl group and a carboxylic acid substituent on the pyrazine ring. These functional groups provide sites for further chemical modification, making it a valuable building block in organic synthesis. The precise arrangement of these substituents is critical to the molecule's reactivity and biological activity. Therefore, a rigorous and multi-faceted approach to its structure elucidation is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Physical State | Solid | |

| Melting Point | 177 °C (decomposes) | [3] |

| Appearance | Light yellow to brown crystalline powder | |

| Purity | ≥97% | [2] |

The Analytical Workflow: A Multi-Technique Approach

The confirmation of a chemical structure is not a linear process but rather an iterative cycle of data acquisition, interpretation, and hypothesis refinement. For a molecule like this compound, a logical workflow is paramount.

References

The Diverse Biological Activities of Pyrazine Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, the resulting pyrazine carboxylic acid derivatives exhibit a remarkable breadth of biological activities. This guide provides a comprehensive exploration of these activities, delving into the molecular mechanisms, structure-activity relationships (SAR), and key experimental protocols relevant to their study. From the cornerstone antitubercular agent pyrazinamide to emerging anticancer and antiviral candidates, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical motif.

Introduction: The Pyrazine Carboxylic Acid Core

Pyrazine and its derivatives are prevalent in nature and have been synthesized in laboratories for over a century.[1] The inclusion of a carboxylic acid moiety dramatically influences the molecule's physicochemical properties, enhancing its potential for biological interactions. This functional group can act as a hydrogen bond donor and acceptor, participate in ionic interactions, and serve as a handle for further chemical modification, making pyrazine carboxylic acid a privileged scaffold in drug design. The diverse pharmacological profile of its derivatives includes antitubercular, anticancer, antiviral, antimicrobial, and diuretic effects.[1][2][3]

Antitubercular Activity: The Legacy of Pyrazinamide

The most prominent example of a biologically active pyrazine carboxylic acid derivative is pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis (TB).[4][5] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[4][6][7]

Mechanism of Action

The precise mechanism of action of POA is multifaceted and a subject of ongoing research. Current understanding points to several key effects:

-

Disruption of Membrane Energetics: POA has been shown to disrupt membrane potential and interfere with energy production, particularly in the acidic environment of tuberculous granulomas.[4][8] This disruption of membrane transport function is a key aspect of its bactericidal activity against persistent, non-replicating bacilli.[8][9]

-

Inhibition of Coenzyme A Synthesis: A leading hypothesis suggests that POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, a rescue system for stalled ribosomes.[4][9] More recent evidence points towards POA indirectly triggering the degradation of aspartate decarboxylase (PanD), an essential enzyme in coenzyme A biosynthesis.[4]

-

Inhibition of Fatty Acid Synthase I (FAS I): While initially proposed, the theory that POA directly inhibits FAS I, an enzyme crucial for mycobacterial cell wall synthesis, has been largely discounted.[4][7]

The following diagram illustrates the activation and proposed mechanisms of action of pyrazinamide.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 8. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Methylpyrazine-2-carboxylic Acid in Organic Solvents

Abstract

3-Methylpyrazine-2-carboxylic acid is a pivotal heterocyclic compound, serving as a critical building block in the synthesis of various pharmaceutical agents and functional materials. Its solubility profile in organic solvents is a fundamental parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in theoretical principles and practical experimental considerations. We delve into the molecular characteristics governing its solubility, present available qualitative data, and offer a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's solution behavior.

Introduction: The Significance of this compound

This compound (3-MPCA) is an aromatic heterocyclic compound belonging to the pyrazine family. Its structure, featuring a pyrazine ring substituted with both a carboxylic acid and a methyl group, imparts a unique combination of chemical properties that make it a valuable intermediate. The pyrazine motif is a well-established pharmacophore found in numerous bioactive molecules, while the carboxylic acid group provides a reactive handle for a wide array of chemical transformations, such as amidation and esterification.

Understanding the solubility of 3-MPCA is not merely an academic exercise; it is a critical prerequisite for its effective application. Key processes where solubility data is paramount include:

-

Reaction Medium Selection: Ensuring reactants are in the same phase for efficient synthetic conversion.

-

Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.

-

Drug Formulation: Developing solvent systems for creating stable and bioavailable dosage forms.

-

Analytical Method Development: Preparing standardized solutions for techniques like HPLC, UPLC, and NMR[1].

This guide aims to consolidate the theoretical and practical knowledge surrounding 3-MPCA solubility to empower scientists in these endeavors.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. The key characteristics of 3-MPCA are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₂ | [2][3] |

| Molar Mass | 138.12 g/mol | [2][3] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 168 - 171 °C | [2] |

| pKa (carboxylic acid) | ~3.6 | [2] |

| CAS Number | 41110-28-5 |[3][4] |

The Theoretical Framework of Solubility

The solubility of 3-MPCA is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a foundational concept, where solubility is maximized when the intermolecular forces of the solute and solvent are similar.[5]

The 3-MPCA molecule possesses distinct regions that dictate its interactions:

-

The Carboxylic Acid Group (-COOH): This is the primary polar and protic center. It can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature strongly promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).[5]

-

The Pyrazine Ring: This aromatic heterocyclic ring contains two nitrogen atoms. These nitrogen atoms are Lewis bases and can act as hydrogen bond acceptors. The ring system also contributes to dipole-dipole and van der Waals interactions.

-

The Methyl Group (-CH₃): This is a non-polar, hydrophobic group. While small, it slightly increases the non-polar character of the molecule compared to its parent, pyrazine-2-carboxylic acid.

The balance between the hydrophilic character of the carboxylic acid and pyrazine nitrogens versus the more hydrophobic character of the aromatic ring and methyl group determines the overall solubility profile.

Figure 1: Intermolecular interactions governing the solubility of 3-MPCA in various solvent classes.

Solubility Profile of this compound

Quantitative, temperature-dependent solubility data for 3-MPCA in a wide range of organic solvents is not extensively reported in publicly accessible literature. This represents a significant data gap for researchers. However, a robust qualitative and semi-quantitative profile can be assembled from manufacturer datasheets, related literature, and analysis of structurally similar compounds.

Qualitative Observations:

-

3-MPCA is described as being soluble in some polar organic solvents, with Dimethyl Sulfoxide (DMSO) being specifically mentioned.[2]

-

The parent compound, pyrazine-2-carboxylic acid, is soluble in polar organic solvents like ethanol and acetone but exhibits low to negligible solubility in non-polar solvents such as hexane and toluene.[5] It is reasonable to infer a similar trend for 3-MPCA.

-

Derivatives of pyrazine carboxylic acids are frequently dissolved in DMSO for biological assays, indicating that DMSO is a reliable, strong solvent for this class of compounds.

Table 2: Summary of Expected Solubility Behavior

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the carboxylic acid group are possible. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Excellent hydrogen bond acceptors and strong dipole moments interact favorably with the solute.[2][5] |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF can act as a hydrogen bond acceptor but lacks the strong dipole moment of DMSO. Complexes of related compounds are soluble in THF.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Can engage in weaker hydrogen bonding and dipole interactions. Used in the workup of related syntheses.[7] |

| Esters | Ethyl Acetate | Low | Moderate polarity but less effective at solvating the highly polar carboxylic acid group. |

| Non-Polar | Hexane, Toluene, Petroleum Ether | Very Low / Insoluble | Intermolecular forces are mismatched; weak van der Waals forces of the solvent cannot overcome the strong solute-solute interactions (crystal lattice energy).[5][6] |

Expert Insight: The addition of the methyl group in 3-MPCA, compared to pyrazine-2-carboxylic acid, is expected to slightly decrease its polarity and thus marginally decrease its solubility in highly polar solvents like water, while potentially increasing its solubility in less polar organic solvents like dichloromethane or ethyl acetate. However, this effect is likely to be minor.

Protocol for Experimental Solubility Determination

For generating reliable, quantitative solubility data, the isothermal equilibrium shake-flask method is the gold standard. It is a robust, self-validating protocol that ensures the measurement reflects true thermodynamic equilibrium.

Objective: To determine the equilibrium solubility of 3-MPCA in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (purity ≥ 97%)[3]

-

Solvent of interest (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker/incubator

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

Figure 2: Workflow for the Shake-Flask Method of Solubility Determination.

Step-by-Step Protocol & Rationale:

-

Preparation: Add an excess amount of solid 3-MPCA to a vial containing a known volume of the solvent. "Excess" is critical; there must be undissolved solid present at the end of the experiment to ensure the solution is truly saturated.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for 24 to 48 hours.

-

Causality: This extended period ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may lead to an underestimation of solubility.

-

-

Phase Separation: After equilibration, let the vials stand in the incubator for a short period (e.g., 1-2 hours) to allow the excess solid to settle. Visually confirm that solid is still present.

-

Trustworthiness: This visual check is a self-validating step confirming that saturation was achieved. If no solid is present, the experiment is invalid and must be repeated with more solute.

-

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately pass it through a syringe filter into a pre-weighed vial.

-

Causality: Filtration is essential to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The process should be done quickly to prevent solvent evaporation or temperature changes that could alter the solubility.

-

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, typically HPLC-UV. A calibration curve prepared with known concentrations of 3-MPCA must be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Conclusion for the Practicing Scientist

While a comprehensive public database of quantitative solubility for this compound is lacking, a strong predictive understanding can be derived from its molecular structure. The compound's solubility is dominated by its polar carboxylic acid group, making it most soluble in polar organic solvents, particularly those capable of hydrogen bonding like DMSO and lower-chain alcohols. Its solubility is expected to be poor in non-polar solvents like alkanes and aromatic hydrocarbons. For drug development and process chemistry, where precise data is non-negotiable, the standardized shake-flask method detailed herein provides a reliable framework for generating the necessary quantitative solubility values. This foundational data is the bedrock for rational solvent selection, enabling efficient process development, robust formulation, and meaningful biological evaluation.

References

- 1. 41110-28-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | Properties, Uses, Safety, Suppliers & Quality Standards - China Chemical Manufacturer [chemheterocycles.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 41110-28-5 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound METHYL ESTER CAS#: 41110-29-6 [m.chemicalbook.com]

3-Methylpyrazine-2-carboxylic acid molecular weight

An In-Depth Technical Guide to 3-Methylpyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a methyl group and a carboxylic acid. This structure makes it a valuable and versatile building block in various scientific fields, particularly in medicinal chemistry and drug development. The pyrazine core is a key pharmacophore in numerous biologically active molecules, and the presence of both a carboxylic acid handle and a methyl group allows for diverse synthetic modifications. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent selection for reactions and analysis, and potential purification strategies.

This compound is a white to off-white solid at room temperature.[1] Its core properties are summarized in the table below, providing a quick reference for laboratory use. The molecular weight, a critical parameter for all stoichiometric calculations, is approximately 138.12 g/mol .[2]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| CAS Number | 41110-28-5 | [2][3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 168 - 171 °C | [1] |

| Solubility | Slightly soluble in water; Soluble in DMSO | [1] |

| Purity (Commercial) | Typically ≥96% | [3] |

Synthesis and Derivatization Strategies

The synthesis of this compound itself and its subsequent derivatization are central to its application in research. While numerous specific pathways exist, a general understanding of the synthetic logic is crucial for designing novel molecules.

Core Synthesis

The preparation of pyrazine carboxylic acids often involves the oxidation of a suitable precursor. For instance, related compounds like 2,3-pyrazinedicarboxylic acid can be synthesized through the permanganate oxidation of quinoxaline.[5] This highlights a common strategy: the formation of the pyrazine ring followed by modification or introduction of the carboxylic acid functionality.

Derivatization via the Carboxylic Acid Group

The carboxylic acid group is the primary site for derivatization, most commonly through the formation of amides. This is a cornerstone of medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships (SAR). A prevalent method involves activating the carboxylic acid and reacting it with a primary or secondary amine. Propylphosphonic anhydride (T3P) is an efficient coupling reagent for this transformation, facilitating the reaction between a pyrazine-2-carboxylic acid and various amines, such as N-heteroarylpiperazines, to yield novel amide derivatives.[6]

The choice of a coupling agent like T3P is driven by its high efficiency, mild reaction conditions, and the easy removal of byproducts, which is critical for ensuring high purity of the final product. This process is fundamental to creating compounds evaluated for antimicrobial and antioxidant activities.[6]

Analytical Characterization

Ensuring the identity and purity of this compound and its derivatives is non-negotiable in research and development. A multi-technique approach is typically employed for comprehensive characterization.

Experimental Protocol: Standard Analytical Workflow

-

Chromatographic Purity Assessment (HPLC):

-

Objective: To determine the purity of the sample and identify any potential impurities.

-

Methodology: A solution of the compound is injected into a High-Performance Liquid Chromatography (HPLC) system, typically with a reverse-phase C18 column. A gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is used for elution.

-

Detection: A UV detector is used, monitoring at a wavelength where the pyrazine ring absorbs (e.g., ~270 nm). Purity is calculated based on the relative area of the main peak.

-

Causality: HPLC is the gold standard for purity assessment in small molecule drug discovery due to its high resolution and quantitative accuracy.

-

-

Structural Confirmation (Mass Spectrometry & NMR):

-

Objective: To confirm the molecular weight and detailed chemical structure.

-

Mass Spectrometry (MS): The sample is analyzed, often by direct infusion or via an LC-MS system, to find the molecular ion peak corresponding to its molecular weight (138.12 g/mol ). This provides unambiguous confirmation of the mass.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This confirms the connectivity of the atoms, the presence of the methyl and carboxylic acid groups, and their positions on the pyrazine ring. This is the most powerful tool for unequivocal structure elucidation.[7]

-

Applications in Research and Development

The true value of this compound lies in its utility as a scaffold for creating novel molecules with diverse biological activities.

Scaffold for Medicinal Chemistry

The pyrazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a wide range of biological targets. By modifying the substituents on this ring, researchers can fine-tune the pharmacological properties of a molecule.

-

Anticancer Agents: Derivatives have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[8] The pyrazine core serves as the central anchor to position other functional groups correctly within the receptor's binding site.

-

Antimicrobial and Antitubercular Agents: Amides derived from pyrazine-2-carboxylic acids have been investigated for their activity against Mycobacterium tuberculosis and various fungal strains.[9] This line of research is particularly significant given the rise of drug-resistant pathogens.

-

Antioxidant and Free Radical Scavengers: Novel pyrazine-2-carboxylic acid derivatives have demonstrated the ability to act as antioxidants, which is relevant for combating oxidative stress-related diseases.[6]

Other Industrial Applications

Beyond pharmaceuticals, 5-methylpyrazine-2-carboxylic acid (an isomer) is used in the food industry as a flavoring agent to enhance savory profiles.[10] This highlights the broader utility of pyrazine derivatives in various industrial sectors, including agrochemicals.[10]

Handling and Storage for Chemical Integrity

Proper handling and storage are paramount to prevent degradation and ensure the reliability of experimental results.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area.[1] It must be kept in a tightly sealed, corrosion-resistant container to protect it from moisture and air, which could lead to degradation.[1]

-

Incompatibilities: Keep away from sources of heat, ignition, and strong oxidizing agents.[1] Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in science. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it an invaluable starting material for drug discovery and materials science. The ability to readily form amide derivatives has positioned it as a key scaffold in the development of novel therapeutics targeting cancer and infectious diseases. A thorough understanding of its properties, synthesis, and analytical validation—as outlined in this guide—is essential for any researcher aiming to leverage its full potential.

References

- 1. This compound | Properties, Uses, Safety, Suppliers & Quality Standards - China Chemical Manufacturer [chemheterocycles.com]

- 2. scbt.com [scbt.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | 41110-28-5 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rjpbcs.com [rjpbcs.com]

- 7. 41110-28-5|this compound|BLD Pharm [bldpharm.com]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity | MDPI [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Safe Handling of 3-Methylpyrazine-2-carboxylic Acid

This guide provides comprehensive safety protocols and handling instructions for 3-Methylpyrazine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Moving beyond standard safety data sheets, this document elucidates the causality behind safety measures, grounded in the compound's chemical properties and potential reactivity.

Understanding the Compound: A Chemist's Perspective

This compound is a heterocyclic organic compound with a molecular formula of C₆H₆N₂O₂. Its structure, featuring a pyrazine ring substituted with a methyl and a carboxylic acid group, dictates its chemical behavior and, consequently, the necessary safety precautions. The presence of the carboxylic acid moiety suggests acidic properties, while the nitrogen-containing pyrazine ring can be susceptible to oxidation. It is a solid, typically an off-white powder, with limited water solubility but soluble in some polar organic solvents like DMSO.[1]

Physicochemical Properties Summary

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molar Mass | 138.12 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 168 - 171 °C (decomposes at 177 °C) | [1][3] |

| Solubility | Slightly soluble in water; Soluble in DMSO | [1] |

| pKa | Approx. 3.6 (carboxylic acid group) | [1] |

Hazard Identification and Risk Assessment

While not classified as acutely toxic, this compound presents several hazards that necessitate careful handling. The primary risks are associated with its irritant properties.

-

Eye Irritation: The compound is a serious eye irritant.[4] Direct contact can cause significant damage.

-

Skin Irritation: It is also known to cause skin irritation.[4]

-

Respiratory Tract Irritation: As a fine powder, it can be easily inhaled, leading to respiratory irritation.[4]

In the absence of extensive toxicological data, it is prudent to handle this compound with the assumption that it may have other, uncharacterized long-term health effects.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of the solid compound, especially weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The following PPE should be worn at all times when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[7]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are recommended. Inspect gloves for any signs of degradation or perforation before use.

-

Protective Clothing: A lab coat must be worn to protect against skin contact.

-

Respiratory Protection: For weighing and handling of the powder, a dust mask or a respirator may be necessary, depending on the scale of the operation and the effectiveness of the engineering controls.[7]

Safe Handling and Experimental Workflows

Adherence to meticulous handling procedures is paramount to ensure the safety of personnel and the integrity of experiments.

Weighing and Transferring the Solid Compound

The powdered nature of this compound requires specific precautions to prevent aerosolization.

References

- 1. This compound | Properties, Uses, Safety, Suppliers & Quality Standards - China Chemical Manufacturer [chemheterocycles.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 41110-28-5 [chemicalbook.com]

- 4. fr.cpachem.com [fr.cpachem.com]

- 5. safety.duke.edu [safety.duke.edu]

- 6. web.uri.edu [web.uri.edu]

- 7. benchchem.com [benchchem.com]

3-Methylpyrazine-2-carboxylic Acid: A Key Node in Food Flavor Chemistry

An In-depth Technical Guide for Researchers and Industry Professionals

Abstract

Pyrazines are a cornerstone of flavor chemistry, imparting characteristic roasted, nutty, and toasted aromas to a vast array of thermally processed foods. While much attention has been given to their volatile, low-molecular-weight members, a deeper understanding of their non-volatile derivatives is emerging as critical to unraveling the complexities of flavor formation, stability, and sensory perception. This guide focuses on 3-methylpyrazine-2-carboxylic acid, a significant yet often overlooked player in this chemical landscape. We will explore its physicochemical properties, delve into its formation through the Maillard reaction, discuss its occurrence in key food systems like coffee and cocoa, and provide detailed methodologies for its synthesis and analysis. This document serves as a technical resource for researchers in food science, flavor chemistry, and analytical chemistry, providing both foundational knowledge and practical protocols to advance the study of this important molecule.

Introduction: The Expanding World of Pyrazines

The characteristic aroma of roasted, baked, or fried foods is largely orchestrated by a class of nitrogen-containing heterocyclic compounds known as pyrazines.[1] These potent aroma compounds, formed primarily through the Maillard reaction between amino acids and reducing sugars, are responsible for the desirable "roasty," "nutty," and "earthy" sensory notes.[1] While the focus of flavor research has historically been on volatile pyrazines due to their direct contribution to aroma, there is a growing recognition of the importance of their non-volatile derivatives, such as pyrazine carboxylic acids.

This compound stands at a critical intersection of flavor chemistry. It is not only a product of the Maillard reaction but also a key metabolite of more volatile, flavor-active pyrazines, such as 2,3,5-trimethylpyrazine, found in abundance in roasted coffee.[1] Understanding the chemistry of this compound is therefore essential for a complete picture of flavor development, from its genesis in thermal processing to its metabolic fate. This guide provides a comprehensive overview of this compound, designed to equip researchers and drug development professionals with the knowledge to investigate its role in food systems and beyond.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective extraction, separation, and analytical methodologies.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 41110-28-5 | [2] |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molar Mass | 138.12 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 168 - 171 °C (decomposes) | [3] |

| Solubility | Slightly soluble in water; Soluble in some polar organic solvents like DMSO. | [3] |

| pKa | Approx. 3.6 (carboxylic acid group) | [3] |

| Odor | Odorless (usually) | [3] |

Formation in Food Systems: The Maillard Reaction

The primary route to the formation of this compound in food is the Maillard reaction, a complex cascade of non-enzymatic browning reactions.[1][4] This reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein.[4]

The formation of alkylpyrazines, in general, proceeds through the interaction of α-aminocarbonyl intermediates, which are formed from the Strecker degradation of amino acids.[5] The specific precursors and reaction mechanism for this compound are not extensively detailed in the available literature, but a plausible pathway can be proposed based on established Maillard reaction chemistry.

The formation likely involves the reaction of α-dicarbonyl compounds, such as pyruvaldehyde (methylglyoxal), with an amino acid like alanine. The subsequent condensation of two α-aminocarbonyl molecules forms a dihydropyrazine intermediate, which then oxidizes to the stable pyrazine ring. The methyl and carboxylic acid substitutions would arise from the specific structures of the reacting sugar and amino acid fragments.

Caption: Proposed Maillard reaction pathway for this compound formation.

Occurrence and Significance in Food

While data on the widespread occurrence of this compound in a variety of foods is limited, its presence has been well-documented in coffee as a major metabolite of the potent aroma compound 2,3,5-trimethylpyrazine.[1] This highlights its importance not just as a primary product of the Maillard reaction, but also as a secondary product from the metabolism of other key flavor molecules.

Studies on roasted cocoa have also identified a range of alkylpyrazines, with their concentrations being dependent on roasting time and temperature.[6][7][8] Although this compound is not explicitly quantified in these studies, its formation as a non-volatile pyrazine derivative is highly probable in cocoa and other roasted products like nuts and baked goods.[9][10]

The sensory properties of this compound itself are reported as generally odorless.[3] Its primary role in food chemistry may therefore not be as a direct contributor to aroma, but rather as:

-

A non-volatile precursor that can potentially degrade to form other flavor-active compounds.

-

An indicator of the extent of the Maillard reaction and the types of precursors involved.

-

A marker for the consumption of foods rich in certain alkylpyrazines, such as coffee.[1]

Laboratory Synthesis

The availability of pure analytical standards is crucial for accurate quantification and toxicological studies. While various methods for the synthesis of pyrazine derivatives exist, a common approach for preparing pyrazine-2-carboxylic acids involves the oxidation of a corresponding precursor, such as a pyrazinemethanol.[1][11]

A general synthetic scheme for this compound can be adapted from methodologies reported for similar compounds.[1] This typically involves the oxidation of 2-methyl-3-(hydroxymethyl)pyrazine.

Caption: General workflow for the laboratory synthesis of this compound.

Exemplary Protocol for the Synthesis of a Pyrazine Carboxylic Acid Derivative (adapted from a similar synthesis) [1]

-

Dissolution: Dissolve the precursor, 2-pyrazinemethanol-3,6-dimethyl (or a similar starting material), in distilled water.

-

Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) in water to the precursor solution with stirring over a period of 30 minutes. Continue stirring for an additional 30 minutes.

-

Removal of Manganese Dioxide: Centrifuge the reaction mixture to precipitate the manganese dioxide (MnO₂) byproduct.

-

Acidification and Extraction: Collect the supernatant and acidify it with concentrated hydrochloric acid. Extract the aqueous solution multiple times with a suitable organic solvent, such as dichloromethane (DCM).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., hot ethyl acetate/methanol) to obtain the pure pyrazine carboxylic acid.

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions.

Analytical Methodologies

The quantification of this compound in complex food matrices presents an analytical challenge due to its polarity and non-volatile nature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis, often requiring a derivatization step to improve chromatographic retention and ionization efficiency.[12][13]

Caption: A typical analytical workflow for the quantification of this compound in food.

Detailed Experimental Protocol: Quantification of Carboxylic Acids in a Food Matrix using LC-MS/MS with Derivatization (adapted from[12])

1. Sample Preparation and Extraction:

-

Homogenize the food sample.

-

Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the acidic compounds from the matrix. The choice of solvent and SPE sorbent will depend on the specific food matrix.

-

Evaporate the extraction solvent and reconstitute the residue in a suitable solvent for derivatization.

2. Derivatization with 3-Nitrophenylhydrazine (3-NPH):

-

To an aliquot of the sample extract, add a solution of 200 mM 3-NPH and a solution of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) containing 6% pyridine. All solutions are typically prepared in a mixture of acetonitrile and water.

-

Incubate the mixture at 40 °C for 30 minutes.

-

Dilute the reaction mixture with an acetonitrile/water solution.

-

Centrifuge the sample to remove any precipitate before injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of formic acid (for improved peak shape) and acetonitrile or methanol.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI), typically in positive ion mode for the 3-NPH derivatives.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for the 3-NPH derivative of this compound and its stable isotope-labeled internal standard must be determined by direct infusion of the analytical standards.

-

4. Quantification:

-

Prepare a calibration curve using analytical standards of this compound that have undergone the same derivatization procedure.

-

Use a stable isotope-labeled internal standard of this compound (if available) or a structurally similar pyrazine carboxylic acid to correct for matrix effects and variations in extraction and derivatization efficiency.

This detailed protocol provides a robust framework for the accurate quantification of this compound in challenging food matrices, enabling researchers to better understand its distribution and formation in the food supply.

Conclusion and Future Perspectives

This compound represents a fascinating and important area of study within food and flavor chemistry. While its direct sensory impact may be limited, its roles as a product of the Maillard reaction and a metabolite of key aroma compounds make it a crucial molecule for understanding the complete flavor profile of thermally processed foods.

Future research should focus on several key areas:

-

Elucidation of Specific Formation Pathways: Isotope labeling studies could definitively identify the precursor amino acids and sugars that lead to the formation of this compound in different food systems.

-

Comprehensive Occurrence Data: A broader survey of its concentration in a wider range of foods, including baked goods, roasted nuts, and cooked meats, would provide a more complete picture of dietary exposure.

-

Sensory Studies: While generally considered odorless, further investigation into its potential contribution to taste (e.g., bitterness, sourness) or its ability to modulate the perception of other flavor compounds would be valuable.

-

Biological Activity: Given its presence as a metabolite, further research into the biological activities and potential health implications of this compound is warranted.

By continuing to explore the chemistry and occurrence of this and other non-volatile Maillard reaction products, the scientific community can gain a more nuanced understanding of food flavor and its impact on consumer preference and health.

References

- 1. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datapdf.com [datapdf.com]

- 6. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Changes in Alkyl Pyrazines, Color and Sensory Properties of Cocoa Powder under Different Roasting Conditions [journals.rifst.ac.ir]

- 8. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of baked goods for allergens, acrylamide, mycotoxins [tentamus.com]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. tandfonline.com [tandfonline.com]

- 12. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

From Maillard Reactions to Molecular Messengers: A Technical Guide to the Discovery and History of Pyrazines in Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are ubiquitous in the natural world, playing a pivotal role in the flavor and aroma of a vast array of foods and acting as crucial signaling molecules in intercellular communication.[1][2] Their journey from initial chemical synthesis to their recognition as key components in biological systems is a fascinating story of scientific inquiry, spanning the fields of organic chemistry, food science, and chemical ecology. This in-depth technical guide provides a comprehensive overview of the discovery and history of pyrazine compounds in nature, their diverse biosynthetic pathways, their multifaceted roles as signaling molecules, and the analytical methodologies used for their study.

Initially perceived as products of chemical reactions, particularly the Maillard reaction responsible for the desirable flavors in cooked foods, the discovery of pyrazines in unheated biological systems opened new avenues of research.[3] Today, we understand that these volatile compounds are not mere byproducts of thermal processing but are actively synthesized by a wide range of organisms, from bacteria and fungi to plants and insects, to serve specific biological functions.[4][5] This guide will delve into the key milestones in our understanding of these versatile molecules, offering researchers and drug development professionals a foundational understanding of their significance and the methodologies to investigate them.

A Journey Through Time: The History and Discovery of Pyrazine Compounds

The story of pyrazines begins not in nature, but in the laboratory. The timeline below highlights the key discoveries that have shaped our understanding of these important molecules.

Nature's Synthetic Toolkit: The Biosynthesis of Pyrazines

While the Maillard reaction is a significant source of pyrazines in cooked foods, organisms have evolved sophisticated enzymatic pathways to produce these compounds for specific biological purposes. The biosynthesis of pyrazines in nature primarily involves the condensation of amino acids or their derivatives.

One of the most well-studied examples is the biosynthesis of alkylpyrazines in bacteria, such as Bacillus subtilis.[6][7][8][9] These bacteria are often associated with fermented foods, contributing to their characteristic nutty and roasted flavors.[9] The general pathway for the formation of 2,5-dimethylpyrazine, a common alkylpyrazine, is initiated from the amino acid L-threonine.[6][7][8]

Other amino acids can also serve as precursors for different pyrazine derivatives. For instance, L-serine can be a precursor for ethylpyrazine and methylpyrazine.[5] The diversity of pyrazine structures found in nature is a testament to the versatility of these biosynthetic pathways.

The Language of Molecules: Pyrazines as Signaling Compounds

Beyond their role as flavor and aroma compounds, pyrazines are crucial mediators of communication between organisms. Their volatility and distinct odors make them effective signaling molecules, or semiochemicals, in a variety of ecological contexts.

In the insect world, pyrazines are widely used as alarm pheromones.[4] When an ant, for example, is disturbed, it can release a plume of pyrazines to alert other members of the colony to the danger. Some insects also use pyrazines as aposematic signals, warning predators of their toxicity or unpalatability. The distinct odor of certain ladybugs, for instance, is due to the presence of methoxypyrazines, which act as a chemical defense mechanism.

The role of pyrazines as signaling molecules is not limited to insects. Bacteria have been shown to produce pyrazines that can influence the behavior of other microorganisms in their environment. In plants, pyrazines can act as attractants for pollinators or as defense compounds against herbivores. The characteristic "green" smell of bell peppers, for instance, is due to 2-isobutyl-3-methoxypyrazine, which may play a role in deterring certain insects.

| Pyrazine Compound | Organism(s) | Sensory Descriptor/Biological Role |

| 2,5-Dimethylpyrazine | Bacillus subtilis, Roasted Peanuts, Cocoa | Nutty, Roasted, Chocolate[10] |

| 2,3,5-Trimethylpyrazine | Bacillus subtilis, Roasted Coffee | Roasted, Nutty |

| Tetramethylpyrazine | Fermented Soybeans, Tobacco | Nutty, Earthy, Fermented[11] |

| 2-Isobutyl-3-methoxypyrazine | Green Bell Peppers, Ladybugs | Bell Pepper, Earthy, Aposematic Signal[10] |

| 2-Isopropyl-3-methoxypyrazine | Grapes, Wine | Green, Herbaceous |

| 2-Acetylpyrazine | Roasted Peanuts, Popcorn | Popcorn-like, Nutty |

Table 1: Examples of Naturally Occurring Pyrazines and their Associated Roles.

Unmasking the Volatiles: Analytical Methodologies for Pyrazine Research

The study of pyrazines in natural systems relies on sensitive and selective analytical techniques to extract, identify, and quantify these often trace-level compounds. Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for pyrazine analysis due to its high resolution and ability to provide structural information.[12][13]

A common and highly effective sample preparation technique for volatile compounds like pyrazines is Headspace Solid-Phase Microextraction (HS-SPME).[14][15][16][17][18] This solvent-free method involves exposing a coated fiber to the headspace above a sample, where volatile compounds partition onto the fiber. The fiber is then introduced into the GC for analysis.

Experimental Protocol: Analysis of Pyrazines in a Food Matrix by HS-SPME-GC-MS

This protocol provides a general workflow for the analysis of pyrazines in a solid or liquid food matrix. Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for achieving the best results for a specific matrix.

1. Sample Preparation:

-

Solid Samples (e.g., roasted nuts, coffee beans): Homogenize the sample to a fine powder. Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

-

Liquid Samples (e.g., beer, fermented broth): Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog) to each sample for accurate quantification.

-

Matrix Modification: For aqueous samples, adding a salt (e.g., NaCl) to saturation can increase the volatility of the pyrazines, improving their extraction into the headspace.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for the broad range of pyrazine polarities.[16][17]

-

Equilibration: Place the sealed headspace vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C) and allow the sample to equilibrate for a set time (e.g., 15-30 minutes). This allows the volatile pyrazines to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

3. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Injector: Operate in splitless mode to maximize the transfer of analytes to the column.

-

Column: A mid-polarity column, such as a DB-5ms or HP-5ms, is typically used for the separation of pyrazines.

-

Oven Program: A temperature gradient program is used to separate the pyrazines based on their boiling points and interactions with the column's stationary phase. A typical program might start at 40°C and ramp up to 250°C.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Operate in full scan mode to acquire mass spectra for identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

-

4. Data Analysis:

-

Identification: Identify the pyrazine compounds by comparing their mass spectra and retention times to those of authentic reference standards or by searching a mass spectral library (e.g., NIST).

-

Quantification: Construct a calibration curve using the peak area ratios of the analytes to the internal standard to determine the concentration of each pyrazine in the sample.

Conclusion and Future Perspectives

The journey of pyrazines from their synthesis in the 19th century to their current status as key flavor compounds and signaling molecules is a testament to the continuous evolution of scientific understanding. While significant progress has been made in elucidating their formation, biosynthesis, and diverse biological roles, many questions remain.